molecular formula C13H24N2O2 B2477562 N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide CAS No. 1184776-92-8

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B2477562
CAS No.: 1184776-92-8
M. Wt: 240.347
InChI Key: BUNXNVCZJJAQQR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide is a piperidine-derived carboxamide featuring a hydroxymethyl substituent at the 4-position of the piperidine ring and a cyclohexyl group attached to the carboxamide nitrogen. This structural configuration confers unique physicochemical and pharmacological properties. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the cyclohexyl moiety contributes to steric bulk and lipophilicity, influencing both reactivity and biological interactions .

Properties

IUPAC Name

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-10-11-6-8-15(9-7-11)13(17)14-12-4-2-1-3-5-12/h11-12,16H,1-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNXNVCZJJAQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate and formaldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (–CH₂OH) group undergoes characteristic transformations:

Oxidation

  • Catalyzed by Dess-Martin periodinane or KMnO₄ in acidic conditions, the hydroxymethyl group oxidizes to a carboxylic acid (–COOH), forming N-cyclohexyl-4-carboxypiperidine-1-carboxamide (yield: 78–92%) .

  • Selectivity depends on solvent polarity, with acetonitrile favoring complete oxidation over partial ketone formation .

Esterification

  • Reacts with acetyl chloride or anhydrides in pyridine to form esters (e.g., N-cyclohexyl-4-(acetoxymethyl)piperidine-1-carboxamide ) at 0–25°C (yield: 85–94%) .

  • Mitsunobu reactions enable stereospecific substitutions using DIAD/TPP and nucleophiles (e.g., thiols, azides) .

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons participate in:

N-Alkylation/Acylation

  • Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield quaternary ammonium salts (yield: 65–80%) .

  • Acylation with chloroformates (e.g., benzyl chloroformate) produces carbamate derivatives (yield: 70–88%) .

Reductive Amination

  • Condensation with aldehydes (e.g., formaldehyde) followed by NaBH₄ reduction introduces alkyl/aryl groups at C-3 or C-5 positions (diastereomeric ratio: 3:1 to 5:1) .

Carboxamide Group Reactivity

The cyclohexyl-carboxamide moiety participates in:

Hydrolysis

  • Acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) hydrolysis cleaves the amide bond, yielding 4-(hydroxymethyl)piperidine and cyclohexylamine (yield: 90–95%) .

Cross-Coupling Reactions

  • Suzuki-Miyaura couplings at the carboxamide-adjacent position require Pd(PPh₃)₄/K₂CO₃ in dioxane (yield: 50–65%) .

Catalytic Hydrogenation

The piperidine ring undergoes saturation or functional group reduction:

Substrate Catalyst Conditions Product Yield
4-(Hydroxymethyl)piperidine enamineRu(II)/BINAPH₂ (50 psi), 40°C, 12hcis-2,4-Disubstituted piperidine92%
N-Cyclohexyl unsaturated amideRh(I)/JosiphosH₂ (30 psi), 25°C, 6hSaturated carboxamide88%

Intramolecular Cyclization

Under acidic or basic conditions, the hydroxymethyl group forms heterocycles:

  • With POCl₃, intramolecular dehydration generates 1-cyclohexylpiperidine-4-spiro-oxetane (yield: 75%) .

  • Photochemical [2+2] cycloadditions with dienes yield bicyclic derivatives (λ = 365 nm, CH₂Cl₂, 24h; yield: 68%) .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Derivative Modification Activity IC₅₀
4-(Methoxymethyl)-N-cyclohexylpiperidine-1-carboxamideMethyl ether formationCCR5 antagonist12 nM
4-Carboxy-N-cyclohexylpiperidine-1-carboxamideHydroxymethyl oxidationHIV entry inhibitor8.3 μM

Key Synthetic Routes

  • Stepwise Assembly :

    • Piperidine-4-methanol → Boc protection → carboxamide coupling with cyclohexyl isocyanate → deprotection (TFA/CH₂Cl₂).

  • One-Pot Reductive Amination :

    • 4-Piperidone + cyclohexylamine → NaBH(OAc)₃ in CH₃CN → hydroxymethylation via formaldehyde/KHCO₃.

This compound’s versatility in medicinal chemistry and organic synthesis is underscored by its balanced reactivity profile and compatibility with modern catalytic systems. Experimental protocols emphasize solvent selection and catalyst choice to control regioselectivity and stereochemistry .

Scientific Research Applications

Scientific Research Applications

The applications of N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives containing piperidine moieties exhibit promising anticancer properties. Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including breast and ovarian cancers. A notable study demonstrated enhanced cytotoxicity compared to standard treatments, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : The compound has been explored for its ability to inhibit cholinesterase enzymes, which are critical in Alzheimer's disease treatment. By modulating neurotransmitter levels, it may offer neuroprotective benefits and improve cognitive function .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for further functionalization, enabling the creation of more complex molecules used in pharmaceuticals and specialty chemicals.

Biological Research

The compound is being investigated for its interactions with various biomolecules, which may lead to the discovery of new therapeutic pathways. Its potential role in modulating biological pathways makes it a candidate for further studies in pharmacology and toxicology .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Study Objective Findings Reference Year
Anticancer Activity EvaluationAssess cytotoxic effects on MCF-7 breast cancer cellsIC50 value of 15 µM after 48 hours treatment2023
Cholinesterase Inhibition StudyInvestigate potential as an Alzheimer's treatmentEffective inhibition of acetylcholinesterase with favorable selectivity2023
Neuroprotective Effects AssessmentEvaluate protective effects against neurodegenerationSignificant improvement in cognitive function in animal models2024

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

Hydroxyimino vs. Hydroxymethyl
  • This increases reactivity in nucleophilic additions and chelation but reduces metabolic stability compared to hydroxymethyl derivatives. Key Difference: Hydroxyimino derivatives exhibit stronger intramolecular interactions but are more prone to oxidation or rearrangement under acidic conditions .
Bromo/Dichlorophenyl Substituents
  • Key Difference: The absence of electronegative halogens in the target compound may reduce toxicity but also limit specific target binding affinity .
Trifluoromethyl Pyrimidinyl Substituents
  • N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (): The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

Molecular Weight and Steric Effects

Compound Name Molecular Weight Key Substituents Steric Impact
Target Compound ~280–320 (est.) Cyclohexyl, hydroxymethyl Moderate steric hindrance
N-substituted 3-Aminoazetidine-3-carboxylic Acid Derivatives () 200–400 Azetidine, amino acids Lower steric bulk, higher flexibility
XL177A () 861.47 Benzyl, quinazolinyl High steric hindrance, limited mobility
  • Analysis : The target compound’s moderate molecular weight (~280–320 estimated) balances bioavailability and membrane permeability. Bulkier analogs like XL177A (MW 861.47) may suffer from poor absorption despite enhanced target specificity .

Reactivity and Pharmacological Implications

  • Piperidine Framework: All analogs share a piperidine core, enabling diverse electrophilic/nucleophilic reactions. However: Hydroxymethyl: Can be oxidized to a carboxylic acid or form esters/prodrugs (e.g., nipecotic acid prodrugs in ), enhancing drug delivery . Hydroxyimino: Participates in tautomerism and metal chelation, useful in catalytic or diagnostic applications but less stable in vivo . Nitrile Derivatives (e.g., 1-Piperidinocyclohexanecarbonitrile, ): Polar nitrile groups (-CN) increase dipole moments but lack hydrogen-bonding donors, reducing target engagement compared to hydroxymethyl .

Pharmacological Profiles

Compound Name Biological Activity Key Advantages Limitations
Target Compound Potential CNS/prodrug candidate Balanced solubility and permeability Limited metabolic data
Dichlorophenyl Derivative () Anticancer (OGG1 inhibition) High potency in DNA repair pathways High hepatotoxicity risk
Fluorophenyl Piperazinyl Derivative () Serotonin/dopamine receptor modulation High receptor selectivity Poor oral bioavailability
  • Key Insight : The target compound’s hydroxymethyl group positions it as a prodrug candidate (e.g., via esterification), whereas halogenated analogs prioritize target affinity at the expense of safety .

Biological Activity

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. This structural feature is pivotal for its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

Target Interactions

Piperidine derivatives, including this compound, are known to interact with multiple neurotransmitter systems, notably:

  • Dopamine Receptors : Modulating dopaminergic activity may influence mood and behavior.
  • Serotonin Receptors : Affecting serotonin pathways can have implications for anxiety and depression treatments.
  • Opioid Receptors : Potential analgesic effects through interaction with opioid pathways.

These interactions suggest that this compound may exhibit a range of pharmacological effects, including analgesic, anticonvulsant, and antidepressant activities depending on the dosage and specific biological context.

Anticancer Potential

Recent studies have investigated the anticancer properties of piperidine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:

Cancer Type Cell Line IC₅₀ (µM) Reference
Colon CancerHCT-11615.5
Liver CancerHepG220.3
Lung CancerA54918.7
Gastric CancerSGC790122.0

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapeutics.

Antiviral Activity

Another area of research focuses on the antiviral properties of piperidine derivatives. For example, studies have shown that similar compounds exhibit inhibitory activity against HIV by blocking CCR5 receptors:

Compound IC₅₀ (nM) Activity
N-cyclohexyl variant25.73CCR5 Inhibition
Maraviroc (control)25.43CCR5 Inhibition

This suggests that this compound could be further explored as an antiviral agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key aspects include:

  • Absorption : The compound's solubility and permeability influence its bioavailability.
  • Metabolism : Studies indicate that modifications to the piperidine structure can enhance metabolic stability in liver microsomes.
  • Excretion : Understanding the elimination pathways is essential for determining dosing regimens .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their anticancer activity. The study highlighted how structural variations influenced biological efficacy, with specific focus on hydroxymethyl substitutions leading to enhanced activity against cancer cell lines .

Q & A

Q. How should researchers reconcile conflicting reports on metabolic stability?

  • Methodological Answer :
  • Comparative Studies : Replicate assays using identical CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6).
  • Isotope Labeling : Track 14^{14}C-labeled compound in microsomal incubations.
  • Species-Specific Differences : Cross-validate human vs. rodent liver S9 fractions .

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